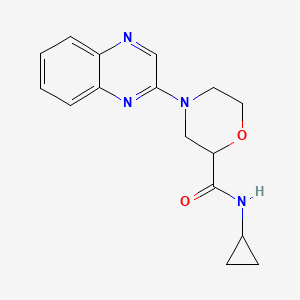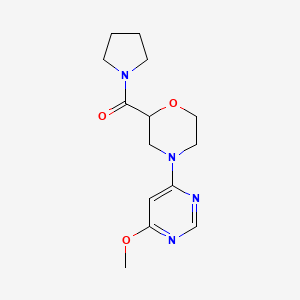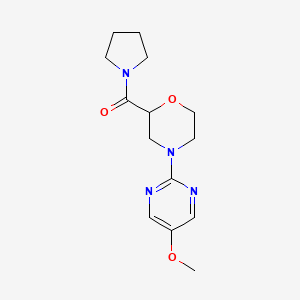![molecular formula C16H23N3O2S B6471806 4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640865-95-6](/img/structure/B6471806.png)
4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic ring with one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, a pyrrolidine ring, and a morpholine ring. The thiazole ring is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The morpholine ring is a six-membered ring with one nitrogen and one oxygen atom.Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities . For example, they have been used as antioxidants, suggesting they may affect oxidative stress pathways . They have also been used as antimicrobial and antifungal agents, suggesting they may interfere with the growth and reproduction of microorganisms .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific structures . For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities . For example, they have been used as antioxidants, suggesting they may protect cells from oxidative damage . They have also been used as antimicrobial and antifungal agents, suggesting they may inhibit the growth and reproduction of microorganisms .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the environment could potentially influence their action . For example, their solubility in water and alcohol could influence their absorption and distribution in the body .
Eigenschaften
IUPAC Name |
[4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-16(19-5-1-2-6-19)14-10-18(7-8-21-14)9-13-11-22-15(17-13)12-3-4-12/h11-12,14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFPEFPRSLDYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CSC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6471725.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide](/img/structure/B6471736.png)
![ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6471745.png)
![3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471753.png)
![1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6471754.png)
![5-chloro-N-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6471766.png)
![2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6471780.png)

![4-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471799.png)

![4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471813.png)

![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471833.png)
![1-cyclopropanecarbonyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6471838.png)
